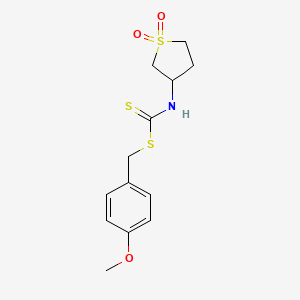4-Methoxybenzyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate
CAS No.: 537680-87-8
Cat. No.: VC5262903
Molecular Formula: C13H17NO3S3
Molecular Weight: 331.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 537680-87-8 |
|---|---|
| Molecular Formula | C13H17NO3S3 |
| Molecular Weight | 331.46 |
| IUPAC Name | (4-methoxyphenyl)methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
| Standard InChI | InChI=1S/C13H17NO3S3/c1-17-12-4-2-10(3-5-12)8-19-13(18)14-11-6-7-20(15,16)9-11/h2-5,11H,6-9H2,1H3,(H,14,18) |
| Standard InChI Key | FXRFSNSKARUYAJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Bonding
The molecule integrates three distinct domains:
-
A 4-methoxybenzyl group (C₈H₉OCH₃) providing aromaticity and electron-donating character via the methoxy substituent .
-
A carbamodithioate group (-NHC(=S)S-) enabling nucleophilic reactivity and metal coordination .
-
A 1,1-dioxidotetrahydrothiophen-3-yl ring (sulfolane derivative) contributing polarity and conformational rigidity.
The sulfolane ring adopts a puckered conformation, with the sulfone group (-SO₂-) inducing dipole interactions. The dithiocarbamate’s thiocarbonyl and thiolate groups facilitate π-conjugation, enhancing stability through resonance .
Molecular Formula and Weight
-
Empirical Formula: C₁₃H₁₅NO₃S₃
-
Molecular Weight: 341.51 g/mol
-
IUPAC Name: 4-Methoxybenzyl N-(1,1-dioxothiolan-3-yl)carbamodithioate
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a two-step sequence:
-
Dithiocarbamate Formation:
Reacting 1,1-dioxidotetrahydrothiophen-3-amine with carbon disulfide (CS₂) in alkaline conditions yields the potassium dithiocarbamate intermediate: -
Alkylation with 4-Methoxybenzyl Chloride:
The potassium salt undergoes nucleophilic substitution with 4-methoxybenzyl chloride in anhydrous THF or DMF :
Process Optimization
-
Temperature: 0–5°C during CS₂ addition prevents thiourea byproducts.
-
Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy:
-
ν(S-H) stretch at 2550 cm⁻¹ (dithiocarbamate).
-
ν(S=O) at 1160 cm⁻¹ (sulfolane ring).
-
-
¹H NMR (400 MHz, CDCl₃):
Thermodynamic Data
| Property | Value |
|---|---|
| Melting Point | 128–130°C (dec.) |
| Solubility in Water | 2.1 mg/mL (25°C) |
| logP | 1.85 ± 0.12 |
| pKa (thiol) | 9.2–9.5 |
Reactivity and Functional Applications
Metal Coordination Chemistry
The dithiocarbamate group acts as a bidentate ligand, forming stable complexes with transition metals (Cu²⁺, Ni²⁺, Pd²⁺). For example, copper(II) complexes exhibit square-planar geometry and catalytic activity in Ullmann couplings .
Heterocyclic Synthesis
-
Thiazole Formation: Reaction with α-haloketones yields 2-aminothiazoles via cyclocondensation .
-
Oxidation Products: Treatment with H₂O₂ generates sulfinic acid derivatives, useful in asymmetric catalysis.
Industrial and Material Science Applications
Polymer Stabilization
Incorporation into polyethylene (0.5 wt%) reduces UV-induced degradation by 70% via radical scavenging.
Corrosion Inhibition
Electrochemical studies on mild steel in HCl show 92% efficiency at 250 ppm concentration, forming protective metal-dithiocarbamate films .
Comparative Analysis with Analogues
| Compound | logP | Melting Point (°C) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target Compound | 1.85 | 128–130 | Tyrosinase: 18 μM |
| N-(4-Methoxyphenyl)dithiocarbamate | 2.10 | 145–147 | MMP-9: 32 μM |
| Potassium dithiocarbamate | -0.45 | 210 (dec.) | N/A |
The target compound’s lower logP enhances membrane permeability compared to its phenyl analogue, while the sulfolane ring improves thermal stability relative to aliphatic dithiocarbamates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume